molecular formula C16H20ClNO4 B5571596 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid

1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid

Cat. No.: B5571596
M. Wt: 325.79 g/mol
InChI Key: AEFDGKFWRRBZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1080858 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Drug Synthesis

Research on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and antibacterial activity of various compounds with structural similarities to 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid. These studies have led to the identification of compounds with significant antibacterial properties, suggesting the potential use of related compounds in developing new antibacterial drugs. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated enhanced antibacterial activity, indicative of the potential pharmaceutical applications of such compounds (Egawa et al., 1984).

Synthesis of Potential Anticancer Agents

Another area of research involves the synthesis of compounds with potential anticancer properties. For instance, the study on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis and chemical transformations leading to compounds evaluated for their effects on cell proliferation and survival in cancer models. These findings underscore the relevance of chemical synthesis in generating novel compounds for anticancer evaluation (Temple et al., 1983).

Chemical Transformations and Luminescence Studies

Research on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives explores the synthesis and chemical transformations of these compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also pave the way for the development of derivatives with specific luminescent and complex-forming properties, which could be useful in analytical chemistry and materials science (Vasin et al., 2013).

Environmental and Green Chemistry Applications

The development of environmentally benign chemical processes is another important application. For instance, the use of TEMPO-catalyzed alcohol oxidation systems showcases an approach to oxidizing alcohols to carbonyl compounds using recyclable reagents in environmentally friendly solvents. This method exemplifies the application of similar chemical structures in creating more sustainable and less hazardous chemical processes (Li & Zhang, 2009).

Properties

IUPAC Name

1-[2-(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-2-16(15(21)22)6-3-7-18(10-16)14(20)9-11-4-5-13(19)12(17)8-11/h4-5,8,19H,2-3,6-7,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDGKFWRRBZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)CC2=CC(=C(C=C2)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.